molecular formula C8H13NO3 B1433568 Methyl 1-methyl-6-oxopiperidine-2-carboxylate CAS No. 20845-27-6

Methyl 1-methyl-6-oxopiperidine-2-carboxylate

Cat. No. B1433568
CAS RN: 20845-27-6
M. Wt: 171.19 g/mol
InChI Key: GLXXVTTTXQNAHY-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-6-oxopiperidine-2-carboxylate” is a chemical compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.19 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h6H,3-5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not available in the sources I found .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Role in Organic Synthesis and Bioactive Compound Formation

Compounds with complex structures similar to "Methyl 1-methyl-6-oxopiperidine-2-carboxylate" often serve as key intermediates in the synthesis of bioactive molecules. For example, studies on derivatives of imidazo[4,5-b]pyridine and carbapenem antibiotics highlight the significance of such molecules in developing therapeutic agents with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019). These roles underscore the importance of methylated piperidine derivatives in medicinal chemistry and drug development processes.

Impact on Understanding of Biological Mechanisms

Research on nucleoside modifications, such as N6-methyladenosine (m6A) in RNA, illustrates the biological significance of methylation reactions. Such modifications play pivotal roles in regulating RNA splicing, localization, translation, stabilization, and decay, which are crucial for understanding cancer progression and the development of targeted therapies (Song et al., 2022). Although "this compound" is not directly mentioned, the study of methylation processes and the synthesis of methylated compounds is relevant for uncovering new biological insights and therapeutic targets.

Contributions to Agricultural Science

The synthesis and application of carbamate insecticides, like aldicarb, demonstrate the agricultural applications of chemical compounds related to "this compound." Such research provides valuable information on the mechanisms of action, efficacy, and safety of pest control substances, which are essential for improving crop production and protection strategies (Risher, Mink, & Stara, 1987).

Mechanism of Action

The mechanism of action for “Methyl 1-methyl-6-oxopiperidine-2-carboxylate” is not specified in the sources I found.

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

methyl 1-methyl-6-oxopiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXXVTTTXQNAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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